molecular formula C11H17N3O B1461392 [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol CAS No. 1094301-04-8

[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol

Cat. No. B1461392
M. Wt: 207.27 g/mol
InChI Key: JKFFDCVQSXZYSX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups. For instance, it could undergo oxidation, reduction, or substitution reactions. Investigating its reactivity with different reagents would shed light on its behavior .

Scientific Research Applications

Pharmacological Applications

  • Novel derivatives of aminopyridin-piperazinyl methanone have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing an analgesic effect in animal models. This suggests potential applications in pain management and the treatment of conditions involving TRPV4 channels (Tsuno et al., 2017).

Synthetic Chemistry and Crystallography

  • The synthesis and crystal structure of related compounds have been reported, highlighting their applications in understanding molecular structures and interactions. For example, the crystal structure of 1-(toluene-4-sulfonyl)-piperidin-4-yl-methanol offers insights into molecular conformations and hydrogen bonding patterns (Girish et al., 2008).
  • Another study focused on the practical synthesis of compounds acting as upregulators of the LDL receptor, which are important in managing cholesterol levels (Ito et al., 2002).

Molecular Synthesis and Characterization

  • Research into the three-component synthesis of pyridine derivatives introduces methodologies relevant to the synthesis of complex organic compounds, potentially applicable to our compound of interest for various biochemical applications (Feng, 2011).

Catalysis and Organic Reactions

  • Studies on the synthesis of chiral ligands from piperidine derivatives demonstrate their importance in catalysis and asymmetric synthesis, indicating potential research applications in creating enantioselective reactions (Alvarez-Ibarra et al., 2010).

Antimicrobial Activity

  • Synthesis and in vitro antimicrobial activity studies of pyridine derivatives, including those with piperidine groups, have shown variable and modest activity against bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Patel et al., 2011).

Safety And Hazards

Safety considerations are crucial. Assessing toxicity, flammability, and potential environmental impact is essential. Relevant safety data should be consulted .

properties

IUPAC Name

[1-(5-aminopyridin-2-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-10-1-2-11(13-7-10)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFFDCVQSXZYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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